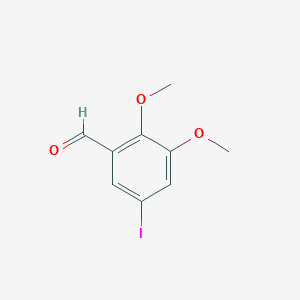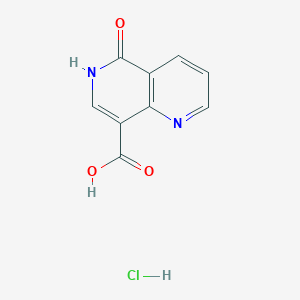
2,3-Dimethoxy-5-iodobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethoxy-5-iodobenzaldehyde is an aryl iodide with an aldehyde group . It has a molecular formula of C9H9IO3 and a molar mass of 292.07 .
Synthesis Analysis
The synthesis of compounds related to 2,3-Dimethoxy-5-iodobenzaldehyde has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid .Molecular Structure Analysis
The molecular structure of 2,3-Dimethoxy-5-iodobenzaldehyde consists of an iodine atom attached to a benzene ring, which also carries two methoxy groups and an aldehyde group .Chemical Reactions Analysis
In a study, the kinetics of the charge recombination from the secondary quinone acceptor (Q B) to the bacteriochlorophyll dimer (P) was investigated as a function of the concentration of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (Q 0) at different temperatures .Physical And Chemical Properties Analysis
2,3-Dimethoxy-5-iodobenzaldehyde has a molecular formula of C9H9IO3 and a molar mass of 292.07 .Applications De Recherche Scientifique
Synthesis and Optical Studies of Metal Complexes : Research by Mekkey et al. (2020) involved synthesizing metal complexes using 3,4-dimethoxy benzaldehyde and 2,3-dimethoxybenzaldehyde, focusing on their optical properties. The study highlights the significance of these compounds in understanding the optical absorption and energy gaps in related chemical structures (Mekkey, Mal, & Kadhim, 2020).
Practical Synthesis of Organic Acids : Connolly et al. (2004) demonstrated a streamlined process for synthesizing 3,4-dimethoxy-o-toluic acid from 2,3-dimethoxybenzaldehyde. This research provides insights into efficient and scalable methods for producing commercially important organic acids (Connolly, Matchett, Mcgarry, Sukhtankar, & Zhu, 2004).
Study of Nonlinear Optical Properties : Aguiar et al. (2022) investigated the structural and electronic properties of 2,3-dimethoxybenzaldehyde derivatives, focusing on their linear and nonlinear optical responses. This research is crucial for understanding and developing materials with potential applications in optical technologies (Aguiar et al., 2022).
Catalysis in Organic Synthesis : Yoshikuni (2002) explored the use of cerium complexes with specific ligands for the oxidation of cresols, yielding 3,5-dimethoxy-4-hydroxybenzaldehyde. This study contributes to the field of catalysis, particularly in organic synthesis (Yoshikuni, 2002).
Exo-Endo Isomerism and Molecular Interactions : Al‐Zaqri et al. (2020) conducted a detailed study on the exo⇔endo isomerization of 2,5-dimethoxybenzaldehyde, exploring its conformers, binding ability, and molecular interactions. This research is significant for understanding isomerism and interactions at the molecular level (Al‐Zaqri et al., 2020).
Mécanisme D'action
While the exact mechanism of action for 2,3-Dimethoxy-5-iodobenzaldehyde is not explicitly stated in the search results, related compounds such as 2,5-dimethoxy-4-iodoamphetamine (DOI) have been studied. DOI, a hallucinogenic 5-HT 2A receptor agonist, is thought to regulate neuronal plasticity-associated genes via the transcription factor cyclic adenosine monophosphate (cAMP)-response element binding protein (CREB) .
Safety and Hazards
Orientations Futures
Several studies have been conducted on compounds related to 2,3-Dimethoxy-5-iodobenzaldehyde, indicating potential future directions. For instance, 2,3-dimethylindole, a compound with a hydrogen storage capacity of 5.23 wt%, has been studied as a new liquid organic hydrogen carrier . Additionally, efficient synthesis of 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone, a key intermediate for preparing Coenzyme Q, has been reported .
Propriétés
IUPAC Name |
5-iodo-2,3-dimethoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURAEBUTDJEOBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C=O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxy-5-iodobenzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((6-(diethylamino)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2880181.png)





![1-(3,3-Dimethylbutanoyl)-4-{[2-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2880190.png)

![[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2880193.png)



![2-[(4-fluorobenzoyl)amino]benzoic Acid](/img/structure/B2880200.png)